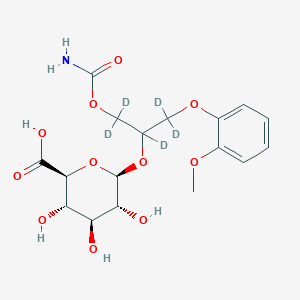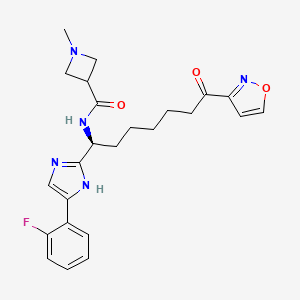
Hdac-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-26 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have garnered significant interest due to their potential therapeutic applications, particularly in the treatment of cancer and other diseases involving epigenetic dysregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-26 typically involves the use of hydroxamic acid derivatives, which are known for their ability to chelate metal ions such as zinc. The most common synthetic route starts with the activation of carboxylic acids as esters or acyl chlorides, followed by nucleophilic acyl substitution to introduce the hydroxamic acid moiety . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-26 primarily undergoes reactions involving its hydroxamic acid moiety. These reactions include:
Acylation and Deacylation: The compound can participate in acylation and deacylation reactions, which are essential for its interaction with target enzymes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Metal ions: Zinc ions are commonly involved in the chelation reactions.
Organic solvents: Solvents such as dimethyl sulfoxide and acetonitrile are often used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from the reactions of this compound are typically complexes with metal ions, which are essential for its biological activity .
Scientific Research Applications
Hdac-IN-26 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Neurodegenerative Diseases: Research has indicated that this compound may have therapeutic potential in treating neurodegenerative diseases by modulating gene expression and reducing neuroinflammation.
Drug Development: This compound serves as a lead compound for the development of new histone deacetylase inhibitors with improved efficacy and reduced toxicity.
Mechanism of Action
Hdac-IN-26 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. The hydroxamic acid moiety of the compound chelates the zinc ion in the active site of the enzyme, preventing it from deacetylating histone proteins . This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . The compound’s ability to modulate gene expression is crucial for its therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Hdac-IN-26 is part of a broader class of histone deacetylase inhibitors, which includes other compounds such as:
Panobinostat: Another FDA-approved inhibitor, Panobinostat is used for the treatment of multiple myeloma.
Belinostat: This compound is approved for the treatment of peripheral T-cell lymphoma.
Uniqueness
This compound is unique due to its specific structure and high affinity for the zinc ion in the active site of histone deacetylases. This high affinity contributes to its potent inhibitory activity and makes it a valuable tool in both research and therapeutic applications .
Conclusion
This compound is a potent histone deacetylase inhibitor with significant potential in scientific research and therapeutic applications. Its ability to modulate gene expression through the inhibition of histone deacetylases makes it a valuable compound in the study and treatment of various diseases, particularly cancer. The compound’s unique structure and high affinity for zinc ions set it apart from other histone deacetylase inhibitors, highlighting its importance in the field of epigenetics and drug development.
Properties
Molecular Formula |
C24H28FN5O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(1S)-1-[5-(2-fluorophenyl)-1H-imidazol-2-yl]-7-(1,2-oxazol-3-yl)-7-oxoheptyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C24H28FN5O3/c1-30-14-16(15-30)24(32)28-20(9-3-2-4-10-22(31)19-11-12-33-29-19)23-26-13-21(27-23)17-7-5-6-8-18(17)25/h5-8,11-13,16,20H,2-4,9-10,14-15H2,1H3,(H,26,27)(H,28,32)/t20-/m0/s1 |
InChI Key |
YNOXQYPNBSQQEI-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CC(C1)C(=O)N[C@@H](CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F |
Canonical SMILES |
CN1CC(C1)C(=O)NC(CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


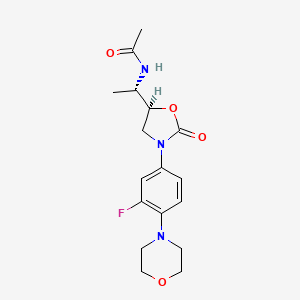
![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)

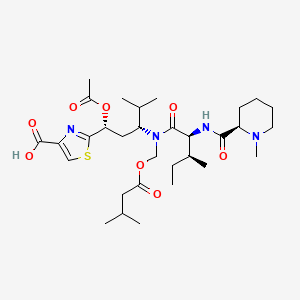


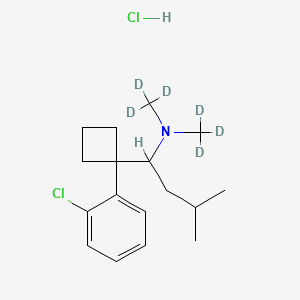

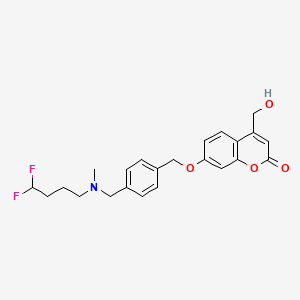

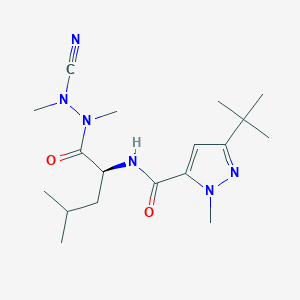
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)

